Prexasertib

Übersicht

Beschreibung

Prexasertib ist ein Checkpoint-Kinase-Inhibitor vom Typ eines kleinen Moleküls, der in erster Linie auf Checkpoint-Kinase 1 (CHEK1) abzielt, mit geringer Aktivität gegen Checkpoint-Kinase 2 (CHEK2). Diese Verbindung induziert DNA-Doppelstrangbrüche, die zu Apoptose (programmiertem Zelltod) führen. Es wurde von Eli Lilly entwickelt und hat sich bei der Behandlung verschiedener Krebsarten, einschließlich akuter myeloischer Leukämie, myelodysplastischem Syndrom, Rhabdomyosarkom und Medulloblastom, als vielversprechend erwiesen .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die Pyrazol- und Pyrazinderivate beinhaltenDie Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine optimale Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden für this compound umfassen die kontinuierliche Festphasen-Synthese, die eine effiziente und skalierbare Produktion ermöglicht. Diese Methode verbessert den Stoff- und Wärmetransport, erhöht die Mischeffizienz und reduziert das Risiko der Bildung von Nebenprodukten .

Wirkmechanismus

- This disruption leads to the induction of DNA double-strand breaks, ultimately resulting in apoptosis .

- Prexasertib affects several pathways:

- Early clinical studies show efficacy when combined with other drugs, such as antimetabolites, PARP inhibitors, and platinum-based chemotherapy .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Prexasertib interacts with the multifunctional proteins of the kinase family, CHK1 and CHK2 . These proteins play a crucial role in regulating DNA replication and DNA damage response . When a cell is exposed to exogenous damage to its DNA, CHK1/CHK2 stops the cell cycle to give time to the cellular mechanisms to repair DNA breakage .

Cellular Effects

This compound has shown to induce DNA damage and apoptosis in tumor cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting CHK1 and CHK2 . This inhibition leads to the induction of DNA double-strand breaks, resulting in apoptosis .

Temporal Effects in Laboratory Settings

In preclinical studies, this compound has shown to induce DNA damage and tumor cells apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the DNA damage response pathways . It interacts with the ataxia telangiectasia and Rad3-related kinase (ATR) or ataxia telangiectasia mutated kinase (ATM) in response to DNA replication stress or DNA damage .

Vorbereitungsmethoden

Prexasertib is synthesized through a series of chemical reactions involving pyrazole and pyrazine derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure optimal yield and purity .

Industrial production methods for this compound involve continuous-flow solid-phase synthesis, which allows for efficient and scalable production. This method improves mass and heat transfer, enhances mixing efficiency, and reduces the risk of side-product formation .

Analyse Chemischer Reaktionen

Prexasertib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern, was möglicherweise seine pharmakologischen Eigenschaften verändert.

Substitution: Substitutionsreaktionen beinhalten den Austausch bestimmter Atome oder Gruppen innerhalb des this compound-Moleküls durch andere funktionelle Gruppen, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

Chemie: Prexasertib dient als wertvolles Werkzeug zum Studium der Mechanismen der DNA-Schädigung und -Reparatur sowie der Rolle von Checkpoint-Kinasen bei der Regulation des Zellzyklus.

Biologie: Forscher verwenden this compound, um die zellulären Reaktionen auf DNA-Schädigung und die an der Apoptose beteiligten Pfade zu untersuchen.

Medizin: this compound hat sich bei der Behandlung verschiedener Krebsarten als vielversprechend erwiesen, darunter akute myeloische Leukämie, myelodysplastisches Syndrom, Rhabdomyosarkom und Medulloblastom.

Industrie: Die Fähigkeit der Verbindung, DNA-Schäden und Apoptose zu induzieren, macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Krebstherapien und die Verbesserung bestehender Behandlungsregime

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung von Checkpoint-Kinase 1 (CHEK1) und Checkpoint-Kinase 2 (CHEK2). Diese Kinasen spielen eine entscheidende Rolle bei der Regulation der DNA-Replikation und der DNA-Schadensantwort. Durch die Hemmung dieser Kinasen induziert this compound DNA-Doppelstrangbrüche, was zu Replikationsstress und Apoptose führt. Die Aktivität der Verbindung gegen CHEK1 ist besonders bedeutsam, da sie den Zellzyklus stört und die Reparatur beschädigter DNA verhindert .

Vergleich Mit ähnlichen Verbindungen

Prexasertib gehört zu einer Klasse von Verbindungen, die als Checkpoint-Kinase-Inhibitoren bekannt sind. Ähnliche Verbindungen sind:

Rabusertib: Ein weiterer CHEK1-Inhibitor mit potenzieller Antikrebsaktivität.

SRA737: Ein selektiver CHEK1-Inhibitor, der sich in präklinischen und klinischen Studien als vielversprechend erwiesen hat.

LY2606368: Ein CHEK1/2-Inhibitor mit ähnlichen Wirkmechanismen wie this compound.

This compound ist einzigartig in seiner Fähigkeit, DNA-Doppelstrangbrüche und Apoptose zu induzieren, was es zu einem wertvollen Werkzeug für die Untersuchung von Mechanismen der DNA-Schädigung und -Reparatur macht.

Eigenschaften

IUPAC Name |

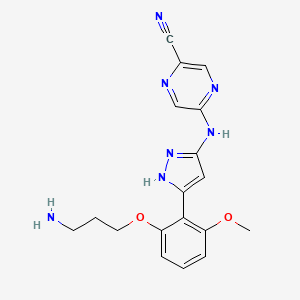

5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTGPNHGTYJDEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031326 | |

| Record name | Prexasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234015-52-1 | |

| Record name | 5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]-2-pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234015-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prexasertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prexasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prexasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prexasertib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820NH671E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Prexasertib and what is its primary mechanism of action?

A1: this compound (LY2606368) is a potent, selective, small-molecule inhibitor of checkpoint kinase proteins 1 (CHK1) and 2 (CHK2). [] CHK1 and CHK2 are serine/threonine kinases that play critical roles in the DNA damage response (DDR) pathway and cell cycle regulation. [] By inhibiting these kinases, this compound disrupts cell cycle checkpoints, particularly the G2/M and S-phase checkpoints, leading to increased replication stress, DNA damage accumulation, and ultimately, cell death. [, , ]

Q2: How does this compound's inhibition of CHK1 and CHK2 lead to tumor cell death?

A2: this compound's inhibition of CHK1 and CHK2 prevents the proper activation of cell cycle checkpoints, which are crucial for DNA repair and cell cycle arrest in response to DNA damage. This disruption leads to several downstream effects that contribute to tumor cell death:

- Increased Replication Stress: Cells with impaired checkpoint function are unable to properly manage replication stress, a state of stalled or collapsed DNA replication forks. This results in the accumulation of DNA damage and ultimately, cell death. [, , ]

- Mitotic Catastrophe: Inhibition of CHK1/2 forces cells with DNA damage to progress through the cell cycle prematurely, leading to mitotic catastrophe. This is a type of cell death characterized by aberrant mitotic events and the formation of multinucleated, non-viable cells. [, ]

- Impaired DNA Repair: this compound has been shown to hinder homologous recombination (HR), a key DNA repair pathway. [, , ] By blocking HR, this compound further sensitizes cancer cells to DNA damage and cell death.

Q3: What are the potential advantages of targeting CHK1/2 in cancer therapy?

A3: Targeting CHK1/2 presents several potential advantages in cancer therapy:

- Synthetic Lethality: Many cancer cells have inherent defects in DNA repair pathways, making them more reliant on CHK1/2-mediated checkpoint activation for survival. [, , ] Inhibiting CHK1/2 in these cells can exploit this vulnerability and induce selective cancer cell death.

- Chemosensitization: Preclinical studies have demonstrated that this compound can enhance the efficacy of conventional chemotherapy and other targeted therapies by abrogating DNA damage checkpoints and increasing the vulnerability of cancer cells to DNA-damaging agents. [, , , , ]

- Tumor Microenvironment Modulation: this compound has been shown to influence the tumor immune microenvironment by increasing the expression of genes associated with T-cell activation and immune cell trafficking while decreasing the expression of immunosuppressive genes. [] This suggests a potential for combining this compound with immunotherapies.

Q4: Is there any information available about this compound's molecular formula, weight, or spectroscopic data?

A4: Detailed structural information about this compound, including its molecular formula, weight, and spectroscopic data, is not provided in the provided abstracts. Further investigation into patent literature or chemical databases may be necessary to obtain this information.

Q5: Are there any details available regarding the material compatibility, stability under various conditions, catalytic properties, computational chemistry studies, or structure-activity relationship (SAR) of this compound?

A5: The provided abstracts primarily focus on this compound's preclinical and clinical development as a CHK1/2 inhibitor in various cancer models. They do not provide details on material compatibility, stability under various conditions, catalytic properties, computational chemistry studies, or SAR. Further research may be required to gather such information.

Q6: What is known about this compound's pharmacokinetic profile?

A6: Several studies provide insights into this compound's PK profile:

- Absorption & Distribution: Following intravenous administration in humans, this compound exhibits dose-independent and time-independent pharmacokinetics. []

- Metabolism: this compound undergoes extensive metabolism, primarily via oxidative deamination, O-dealkylation, mono-oxidation, and potentially direct glucuronide conjugation. [] Unchanged this compound represents a minor fraction of total radioactivity in plasma, indicating the presence of circulating metabolites. []

- Excretion: Both renal and fecal excretion contribute significantly to this compound elimination. Approximately 42% of the administered dose is recovered in urine and 32% in feces. []

- Half-Life: In humans, the geometric mean plasma half-life of this compound is 34.2 hours, while total radioactivity exhibits a half-life of 73.8 hours. []

Q7: What preclinical models have been used to assess this compound's anticancer activity?

A7: this compound's anticancer activity has been extensively evaluated in diverse preclinical models, including:

- Cell Lines: Numerous cancer cell lines, representing various tumor types like triple-negative breast cancer (TNBC) [, , ], neuroblastoma [, ], osteosarcoma [, ], Ewing sarcoma [], rhabdomyosarcoma [], small cell lung cancer (SCLC) [, ], head and neck squamous cell carcinoma (HNSCC) [, ], pancreatic cancer [, ], and others, have been utilized to assess this compound's in vitro efficacy.

- Xenograft Models: Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have been employed to evaluate this compound's in vivo activity in various cancers, including TNBC [, , ], neuroblastoma [], rhabdomyosarcoma [], osteosarcoma [], Ewing sarcoma [], and others.

- Orthotopic Models: Orthotopic models, where tumor cells are implanted into their corresponding organ of origin, have also been used to assess this compound's efficacy in mimicking the tumor microenvironment more closely. [, ]

Q8: What are the key findings from preclinical studies of this compound?

A8: Preclinical studies have demonstrated the following key findings regarding this compound:

- Single-Agent Activity: this compound exhibits promising single-agent activity in various preclinical models, particularly in tumors with inherent defects in DNA repair pathways or those exhibiting high replication stress. [, , ]

- Synergistic Combinations: Combining this compound with conventional chemotherapies (e.g., gemcitabine, cisplatin), PARP inhibitors (e.g., olaparib, talazoparib), or other targeted therapies (e.g., PI3K/mTOR inhibitors) often results in synergistic or additive antitumor effects in preclinical models. [, , , , , , , , ]

- Overcoming Resistance: Preclinical data suggest that combining this compound with other agents may help overcome or prevent the emergence of resistance to single-agent therapies. [, ]

Q9: Have there been any clinical trials involving this compound, and what are the key findings?

A9: Yes, several clinical trials have investigated this compound as a potential cancer treatment:

- Phase I Trials: Phase I trials in adults with advanced solid tumors have established the maximum tolerated dose (MTD) and safety profile of this compound. [, ] These trials have also provided evidence of single-agent activity in various cancers, including head and neck squamous cell carcinoma (HNSCC) [], squamous cell carcinoma of the anus (SCCA) [], and others.

- Phase II Trials: A phase II trial in patients with BRCA wild-type, platinum-resistant, recurrent high-grade serous ovarian cancer (HGSOC) demonstrated promising activity of this compound monotherapy. [] Additionally, a phase II study in BRCA wild-type, advanced triple-negative breast cancer (TNBC) showed modest activity of this compound as a single agent. []

- Combination Trials: Several clinical trials are ongoing or have been completed evaluating this compound in combination with other agents, such as PARP inhibitors (e.g., olaparib) and PI3K/mTOR inhibitors (e.g., samotolisib), based on promising preclinical findings. [, , ]

Q10: What are the known mechanisms of resistance to this compound?

A10: While this compound shows promise in preclinical and clinical settings, acquired resistance remains a challenge. Studies have identified several potential resistance mechanisms:

- WEE1 Upregulation: Increased expression of WEE1, another cell cycle regulator, has been linked to acquired resistance to this compound in small cell lung cancer (SCLC). [] This suggests that combining CHK1 and WEE1 inhibitors could potentially overcome this resistance mechanism.

- EGFR Signaling: Activation of the epidermal growth factor receptor (EGFR) pathway has been implicated in innate resistance to this compound in triple-negative breast cancer (TNBC). [] EGFR activation promotes the phosphorylation of BAD, inactivating its pro-apoptotic functions and contributing to resistance.

- Innate Immunity Genes: Transcriptome analysis has linked the expression of certain innate immunity genes to this compound resistance. [] This suggests a potential role for the tumor microenvironment and immune evasion in mediating resistance to CHK1 inhibition.

Q11: What is the safety profile of this compound based on preclinical and clinical studies?

A11: this compound has generally been well-tolerated in clinical trials, with manageable side effects.

- Hematologic Toxicity: The most common adverse events observed in clinical trials are hematologic toxicities, primarily neutropenia, anemia, and thrombocytopenia. [, , ] These side effects are usually manageable with supportive care measures, such as granulocyte colony-stimulating factor (G-CSF) support.

- Other Adverse Events: Other less common side effects reported in clinical trials include nausea, fatigue, vomiting, stomatitis, and febrile neutropenia. [, , ]

Q12: What is known about drug delivery strategies, target specificity, biomarkers for efficacy prediction, and diagnostic applications related to this compound?

A12: The provided abstracts primarily focus on this compound's preclinical and clinical activity as a CHK1/2 inhibitor. While they do not provide in-depth information on drug delivery strategies, target specificity beyond CHK1/2 inhibition, or diagnostic applications, they highlight several areas of interest:

- Biomarkers of Response: Identifying reliable biomarkers to predict response to this compound is crucial for patient selection and optimizing treatment outcomes. Preclinical studies have explored potential biomarkers, including:

- Replication Stress: Tumors exhibiting high levels of replication stress may be more sensitive to CHK1/2 inhibition. []

- DNA Repair Deficiencies: Defects in specific DNA repair pathways, such as homologous recombination (HR), may enhance sensitivity to this compound. []

- Cyclin E Dysregulation: While cyclin E dysregulation has been implicated in this compound response, its predictive power as a biomarker requires further investigation. []

- Pharmacodynamic (PD) Markers: Clinical trials have explored PD markers to monitor this compound's activity, including:

- DNA Damage: Increased levels of DNA damage markers, such as γH2AX, pKAP1, and pRPA, have been observed in tumor biopsies following this compound treatment. []

- Immune Modulation: Changes in immune cell subsets, such as an increase in monocytic myeloid-derived suppressor cells (M-MDSCs), have been associated with this compound treatment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)